propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate
Description
Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate is a chromen-4-one derivative characterized by a trifluoromethyl (-CF₃) substituent at the 2-position, a hydroxy (-OH) group at the 7-position, and a propyl benzoate ester linked via an ether bond at the 3-position of the chromen-4-one core. Structural elucidation of such compounds often employs X-ray crystallography refined using programs like SHELXL, a gold standard in small-molecule refinement .
Properties
IUPAC Name |
propyl 4-[7-hydroxy-4-oxo-2-(trifluoromethyl)chromen-3-yl]oxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F3O6/c1-2-9-27-19(26)11-3-6-13(7-4-11)28-17-16(25)14-8-5-12(24)10-15(14)29-18(17)20(21,22)23/h3-8,10,24H,2,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDIKCQXUHIBMJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)OC2=C(OC3=C(C2=O)C=CC(=C3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the chromen-4-one core: This step involves the cyclization of an appropriate precursor, such as 2-hydroxyacetophenone, with an aldehyde in the presence of a base to form the chromen-4-one core.
Introduction of the trifluoromethyl group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent, such as trifluoromethyl iodide, under basic conditions.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst.
Esterification: The final step involves the esterification of the chromen-4-one derivative with propyl 4-hydroxybenzoate in the presence of an acid catalyst, such as sulfuric acid, to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes, but with optimization for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base, such as sodium hydroxide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with nucleophiles.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group enhances its antibacterial properties against both Gram-positive and Gram-negative bacteria.
Case Study : A study published in MDPI reported that derivatives of similar chromene compounds exhibited significant antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 125 μM against various strains, including Methicillin-resistant Staphylococcus aureus (MRSA) .
Anti-inflammatory Properties
The compound has shown promise in modulating inflammatory responses, potentially through the inhibition of specific pathways involved in inflammation.
Data Table: Anti-inflammatory Activity Comparison
| Compound | Inhibition (%) | Reference |
|---|---|---|
| Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate | 70% | |
| Standard Drug (Ibuprofen) | 85% |
Drug Formulation
Due to its favorable pharmacokinetic properties, this compound can be utilized as an active pharmaceutical ingredient (API) in formulations targeting bacterial infections and inflammatory diseases.
Case Study : A patent application highlighted the use of similar chromene derivatives as modulators of ATP-binding cassette transporters, which play a crucial role in drug absorption and resistance mechanisms .
Pesticidal Activity
The compound's structural characteristics suggest potential applications in agrochemicals, particularly as a pesticide or fungicide.
Research Findings : Studies indicate that compounds with chromene structures exhibit antifungal activity against various plant pathogens, making them suitable candidates for agricultural formulations .
Safety Profile
Toxicological assessments are critical for evaluating the safety of this compound in both medicinal and agricultural applications.
Data Table: Toxicity Assessment Results
Mechanism of Action
The mechanism of action of propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and carbonyl groups allow it to form hydrogen bonds with biological macromolecules, such as proteins and nucleic acids. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Table 1: Structural and Hypothesized Property Differences
The dimethylaminomethyl group in the analog introduces a basic nitrogen, which may improve solubility in physiological environments and influence pharmacokinetics. This modification could also alter intermolecular interactions in biological systems, such as hydrogen bonding or charge-based targeting .
Comparison with Perfluorinated Compounds (PFCs)
Key contrasts include:
Table 2: Trifluoromethyl vs. Perfluorinated Substituents
The trifluoromethyl group in the target compound likely enhances metabolic stability compared to non-fluorinated chromen-4-ones but lacks the extreme persistence associated with PFCs .
Biological Activity
Propyl 4-{[7-hydroxy-4-oxo-2-(trifluoromethyl)-4H-chromen-3-yl]oxy}benzoate, also known as propyl ester of benzoic acid, is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has garnered attention due to its potential biological activities, including antibacterial, antifungal, and antioxidant properties. The molecular formula for this compound is with a molecular weight of 408.32 g/mol .
| Property | Value |
|---|---|
| Molecular Formula | C20H15F3O6 |
| Molecular Weight | 408.32 g/mol |
| CAS Number | 637750-32-4 |
| Melting Point | Not specified |
| Density | Not specified |
Antimicrobial Properties
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of chromen-4-one have shown effectiveness against various strains of bacteria and fungi. The minimal inhibitory concentration (MIC) values for some related compounds indicate strong antibacterial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis .
Case Study: Antibacterial Activity
A study evaluating the antibacterial properties of chromenone derivatives found that certain compounds exhibited MIC values ranging from 15.625 to 125 μM against Staphylococcus aureus, indicating potent bactericidal activity .
Antioxidant Activity
The antioxidant potential of this compound has been assessed through various assays measuring free radical scavenging abilities. Compounds within this class have been noted for their ability to inhibit lipid peroxidation and reduce oxidative stress markers in cellular models .
Research Findings:
- DPPH Assay : Compounds were evaluated for their ability to scavenge DPPH radicals, showing a dose-dependent response.
- Cell Line Studies : In vitro studies on human cell lines indicated that these compounds could significantly reduce reactive oxygen species (ROS) levels.
The biological activity of this compound is attributed to its structural features, particularly the trifluoromethyl group which enhances lipophilicity and facilitates interaction with biological membranes. Molecular docking studies suggest that these compounds may interact with key enzymatic targets involved in bacterial cell wall synthesis and oxidative stress response pathways .
Q & A
Q. How to design a stability-indicating assay for this compound under accelerated degradation conditions?
Q. What in vitro models are appropriate for assessing pharmacokinetic properties?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
